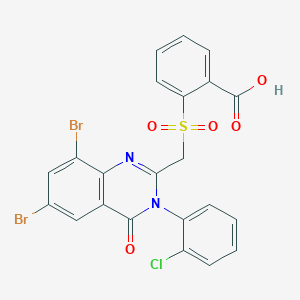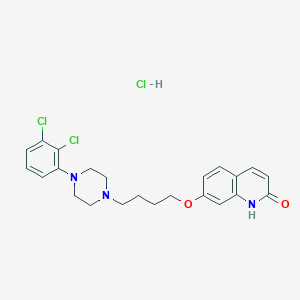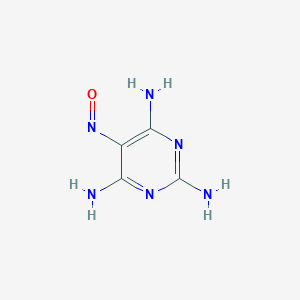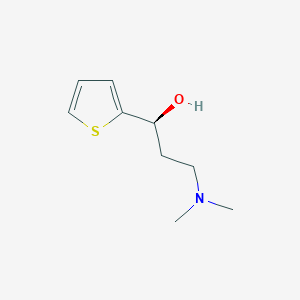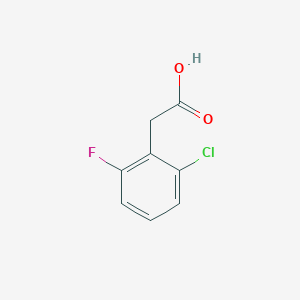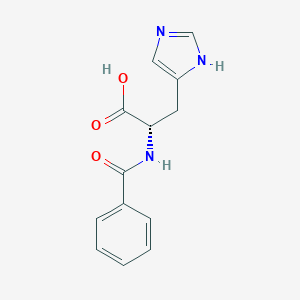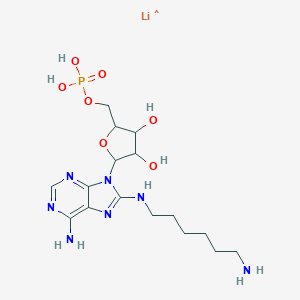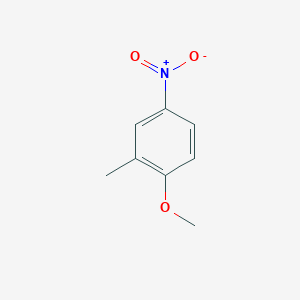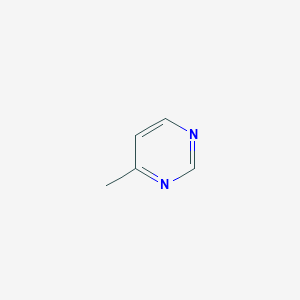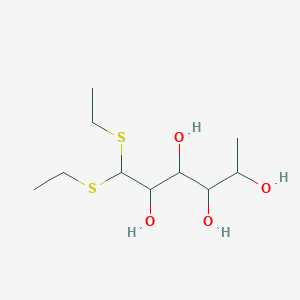
L-Rhamnose diethyl mercaptal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Rhamnose diethyl mercaptal: is a chemical compound with the molecular formula C10H22O4S2 It is a derivative of L-Rhamnose, a naturally occurring deoxy sugar The compound is characterized by the presence of two ethylthio groups attached to the rhamnose backbone, making it a diethyl mercaptal derivative
准备方法
Synthetic Routes and Reaction Conditions: L-Rhamnose diethyl mercaptal can be synthesized from L-Rhamnose or L-Rhamnose monohydrate. The synthesis involves the reaction of L-Rhamnose with ethanethiol in the presence of a Lewis acid catalyst. The reaction is typically carried out in a solvent-free environment or with an appropriate solvent. The general reaction scheme is as follows:
L-Rhamnose+2EthanethiolLewis acidL-Rhamnose diethyl mercaptal
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.
化学反应分析
Types of Reactions: L-Rhamnose diethyl mercaptal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the mercaptal groups back to thiols.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: L-Rhamnose diethyl mercaptal is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of sulfur-containing compounds with biological systems. It can serve as a model compound to investigate the role of sulfur in biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target sulfur-containing enzymes or pathways. Its ability to form stable mercaptal linkages makes it a valuable tool in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of L-Rhamnose diethyl mercaptal involves its interaction with specific molecular targets, primarily through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways that involve sulfur metabolism, affecting various biochemical processes.
相似化合物的比较
L-Rhamnose: The parent compound, a naturally occurring deoxy sugar.
L-Rhamnose dimethyl mercaptal: A similar compound with methylthio groups instead of ethylthio groups.
L-Rhamnose dibenzyl mercaptal: A derivative with benzylthio groups.
Comparison: L-Rhamnose diethyl mercaptal is unique due to the presence of ethylthio groups, which confer distinct chemical properties compared to its analogs. The ethylthio groups provide a balance between hydrophobicity and reactivity, making the compound versatile for various applications. In contrast, the dimethyl and dibenzyl derivatives have different solubility and reactivity profiles, which may limit their use in certain applications.
属性
CAS 编号 |
6748-70-5 |
|---|---|
分子式 |
C10H22O4S2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-1,1-bis(ethylsulfanyl)hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
InChI 键 |
MKFOCLXLRFQETN-HXFLIBJXSA-N |
SMILES |
CCSC(C(C(C(C(C)O)O)O)O)SCC |
手性 SMILES |
CCSC([C@H]([C@H]([C@@H]([C@@H](C)O)O)O)O)SCC |
规范 SMILES |
CCSC(C(C(C(C(C)O)O)O)O)SCC |
沸点 |
398.00 to 399.00 °C. @ 760.00 mm Hg |
熔点 |
122 °C |
| 5328-49-4 | |
物理描述 |
Solid |
同义词 |
6-Deoxy-L-mannose, diethyl dithioacetal |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)
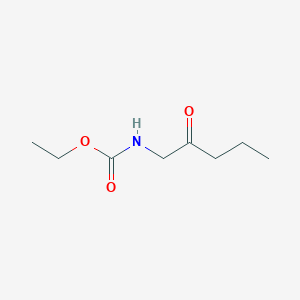
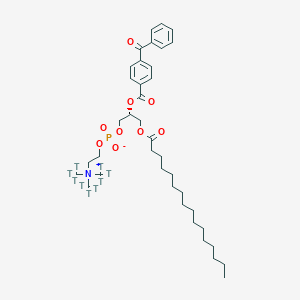
![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
